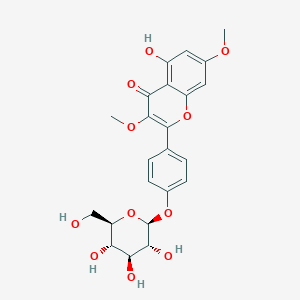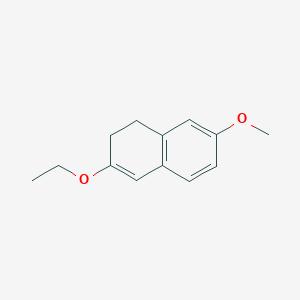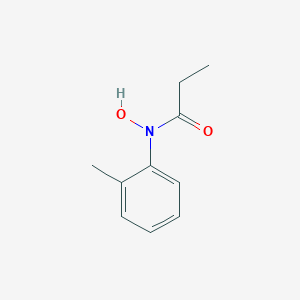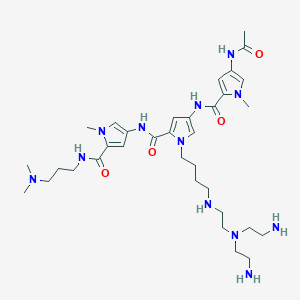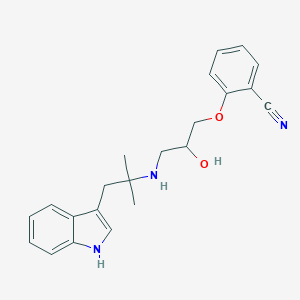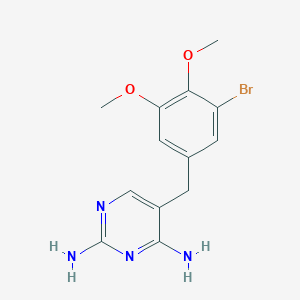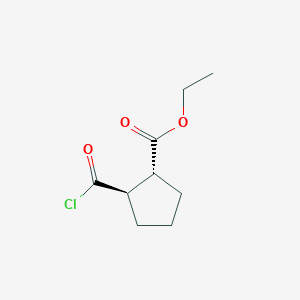
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a colorless, odorless liquid that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of cyclooxygenase-2 (COX-2) and the production of prostaglandins. COX-2 is an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins. By inhibiting COX-2, Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) reduces the production of inflammatory mediators, thereby reducing inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) is its low toxicity profile, making it a potentially safe and effective therapeutic agent. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI). One area of interest is its potential use in cancer treatment. Further studies are needed to investigate its efficacy in different types of cancer and to determine the optimal dosage and administration route. Additionally, research could focus on the development of more soluble analogs of this compound to improve its bioavailability and effectiveness. Finally, studies could investigate the potential use of Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) in combination with other therapeutic agents to enhance its therapeutic effects.
In conclusion, Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use in cancer treatment, make it a promising therapeutic agent. Further research is needed to fully understand its mechanism of action and to investigate its potential use in different therapeutic areas.
Synthesemethoden
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) can be synthesized through the reaction of cyclopentanecarboxylic acid with thionyl chloride and then with ethyl alcohol. The reaction yields trans-Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, which can be purified through distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
144728-23-4 |
|---|---|
Produktname |
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) |
Molekularformel |
C9H13ClO3 |
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
ethyl (1R,2R)-2-carbonochloridoylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-2-13-9(12)7-5-3-4-6(7)8(10)11/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
ALJRVWWGDYYIBO-RNFRBKRXSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CCC[C@H]1C(=O)Cl |
SMILES |
CCOC(=O)C1CCCC1C(=O)Cl |
Kanonische SMILES |
CCOC(=O)C1CCCC1C(=O)Cl |
Synonyme |
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)
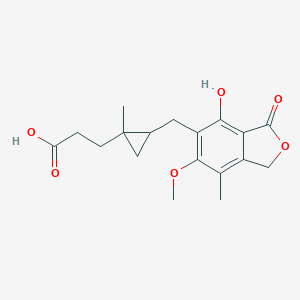
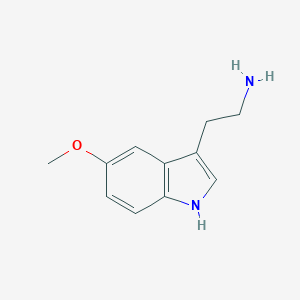
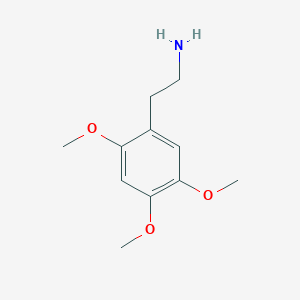
![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)
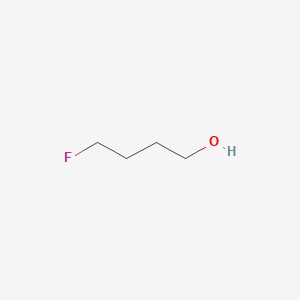
![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)
![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)
